N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-3-12(18)15-14-17-16-13(21-14)9-4-5-10-11(8-9)20-7-6-19-10/h4-5,8H,2-3,6-7H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPUPIDNKKKYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816537 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves the following steps:
Formation of the 1,4-benzodioxin ring: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting hydrazine with carboxylic acid derivatives under dehydrating conditions.
Coupling of the benzodioxin and oxadiazole rings: This step involves the reaction of the benzodioxin derivative with the oxadiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the butanamide group: The final step involves the reaction of the coupled product with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds related to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide. For example, a series of new compounds derived from 2,3-dihydro-1,4-benzodioxin were synthesized and evaluated for their ability to inhibit the α-glucosidase enzyme. The findings indicated significant inhibitory activity, suggesting that these compounds could serve as lead candidates for developing antidiabetic medications .
Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by derivatives of this compound. Studies have shown that certain oxadiazole derivatives possess broad-spectrum antibacterial and antifungal properties. In vitro tests demonstrated that these compounds effectively inhibited the growth of various pathogenic bacteria and fungi .
Cancer Research
The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. This suggests a potential role for this compound in cancer therapeutics .
Agricultural Science Applications
Pesticidal Activity
In agricultural research, compounds similar to this compound have been evaluated for their pesticidal properties. Studies have indicated that these compounds can effectively control pests and diseases in crops. For instance, a study demonstrated that oxadiazole-based pesticides exhibited high efficacy against specific insect pests while being safe for beneficial insects .
Material Science Applications
Polymer Chemistry
In material science, this compound has potential applications in polymer synthesis. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that polymers containing oxadiazole units exhibit improved resistance to thermal degradation compared to traditional polymers .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share the 1,3,4-oxadiazole-benzodioxin core but differ in substituents, influencing their physicochemical and biological properties:
Substituent Variations and Molecular Properties
*Calculated based on structural similarity.
Key Observations:
Pharmacological Activity
Compounds with the 1,3,4-oxadiazole-benzodioxin scaffold demonstrate diverse biological activities:
- Antibacterial Activity : N-(2,3-Dihydro-1,4-benzodioxin-6-yl) derivatives with oxadiazole-sulfanylacetamide groups showed potent activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 2–16 µg/mL .
- Cytotoxicity : Hemolytic activity assays for these analogs revealed low toxicity (≤10% hemolysis at 100 µg/mL), suggesting a favorable safety profile .
- Structural-Activity Relationship (SAR) : The presence of sulfonyl or sulfanyl groups correlates with enhanced antibacterial potency, possibly due to improved target binding or membrane disruption .
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general approach includes:
- Formation of the Benzodioxin Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin with appropriate reagents to form the oxadiazole structure.
- Substitution Reactions : Subsequent reactions introduce the butanamide moiety to yield the final product.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically:
- Alpha-glucosidase Inhibition : Compounds derived from similar structures have shown significant inhibitory activity against yeast alpha-glucosidase, which is crucial for managing Type 2 Diabetes Mellitus (T2DM) .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives exhibit toxicity towards cancer cell lines (L929 cells), others enhance cell viability. For instance:
- Compound Testing : In a study involving L929 cells:
The biological activity of oxadiazole derivatives is often attributed to their structural features that influence gene transcription related to biofilm formation and antimicrobial properties. The presence of functional groups such as -N=CO has been noted to enhance antimicrobial action against various strains of bacteria and fungi .
Case Studies
Several case studies have documented the pharmacological potential of oxadiazole derivatives:
- Anti-Tubercular Activity : A study demonstrated that certain oxadiazole compounds exhibited potent activity against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MIC) .
- Antimicrobial Efficacy : A comparative analysis showed that some synthesized oxadiazoles had superior antimicrobial activity compared to standard antibiotics like ciprofloxacin .
Q & A
Q. What interdisciplinary approaches enable repurposing this compound for novel therapeutic applications?
- Methodological Answer : Integrate cheminformatics (e.g., PubChem bioactivity data) with transcriptomic profiling (RNA-seq) to identify off-target effects. Collaborate with material scientists to explore hybrid formulations (e.g., metal-organic frameworks for controlled release) . Systems biology models (COMSOL Multiphysics) simulate tissue-level pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
